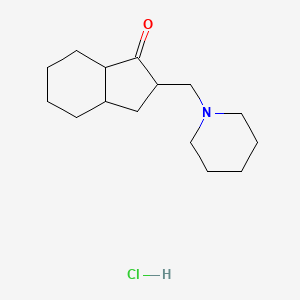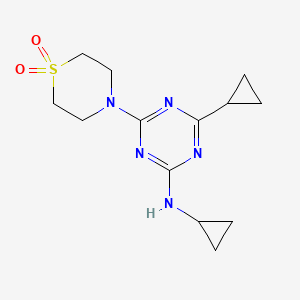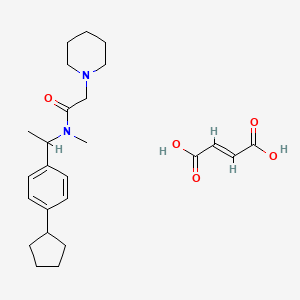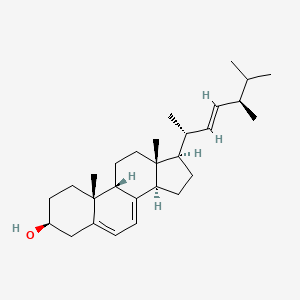
Isopyrocalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopyrocalciferol is a compound derived from vitamin D3. It is produced through thermal isomerization at higher temperatures and is one of the degradation products of vitamin D3. This compound plays a crucial role in the functioning of immune cells and has significant implications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopyrocalciferol is typically synthesized through the thermal isomerization of vitamin D3. The process involves heating vitamin D3 to high temperatures, which leads to the formation of this compound along with other degradation products such as pyrocalciferol .
Industrial Production Methods: The industrial production of this compound follows similar principles as the synthetic routes. The process is optimized to ensure the maximum yield of this compound while minimizing the formation of unwanted by-products. Advanced techniques such as Attenuated Total Reflection Fourier-transform Infrared (ATR-FTIR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are used to monitor the reaction and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isopyrocalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Applications De Recherche Scientifique
Isopyrocalciferol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the thermal isomerization of vitamin D3 and related compounds.
Biology: this compound plays a role in the functioning of immune cells, making it a valuable compound for immunological studies.
Medicine: The compound’s potential to enhance the immune response has implications for developing treatments for respiratory viruses and other diseases.
Industry: this compound is used in the formulation of vitamin D-based supplements and other pharmaceutical products
Mécanisme D'action
The mechanism of action of isopyrocalciferol involves its interaction with specific molecular targets and pathways. The compound enhances the immune response by modulating the activity of immune cells. This process involves the activation of various signaling pathways that lead to the production of cytokines and other immune-modulating molecules .
Comparaison Avec Des Composés Similaires
Isopyrocalciferol is similar to other vitamin D3 degradation products, such as pyrocalciferol. it has unique properties that distinguish it from these compounds:
Pyrocalciferol: Another degradation product of vitamin D3, pyrocalciferol has a different steric configuration compared to this compound
Ergosterol: A precursor to vitamin D2, ergosterol differs from this compound in its molecular structure and biological activity.
These differences highlight the uniqueness of this compound and its specific applications in various scientific fields.
Propriétés
Numéro CAS |
474-70-4 |
|---|---|
Formule moléculaire |
C28H44O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(3S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27-,28+/m0/s1 |
Clé InChI |
DNVPQKQSNYMLRS-PAWLVPEASA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






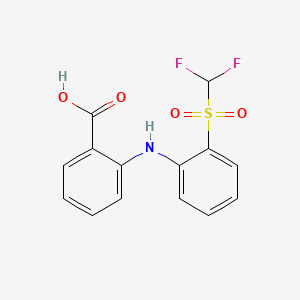
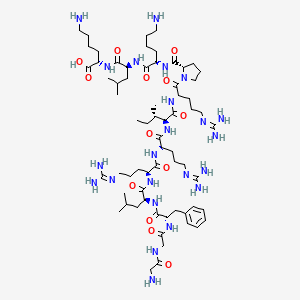

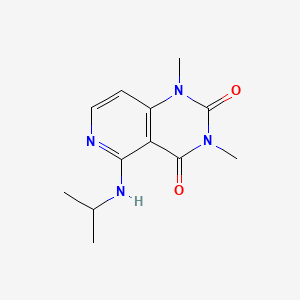
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
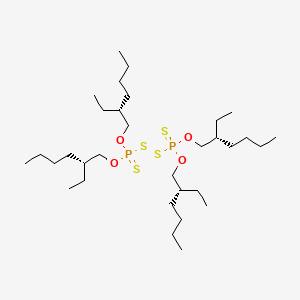
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
